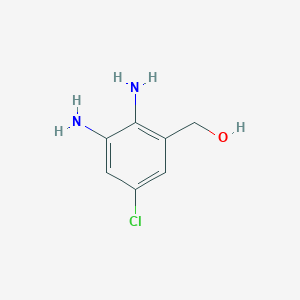

(2,3-Diamino-5-chlorophenyl)methanol

Description

Properties

CAS No. |

825619-18-9 |

|---|---|

Molecular Formula |

C7H9ClN2O |

Molecular Weight |

172.61 g/mol |

IUPAC Name |

(2,3-diamino-5-chlorophenyl)methanol |

InChI |

InChI=1S/C7H9ClN2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,9-10H2 |

InChI Key |

NTOWKPSUYAZNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below compares (2,3-Diamino-5-chlorophenyl)methanol with compounds from the evidence, highlighting key structural differences and implications:

Key Observations:

Complexity of Substituents :

- The target compound’s substituents (NH₂, CH₂OH, Cl) are simpler than those in metconazole or acifluorfen, which feature triazole rings or trifluoromethyl groups. This simplicity may reduce steric hindrance, favoring reactivity in small-molecule synthesis .

- Compounds 7a and 7b (from Molecules, 2012) incorporate thiophene and pyrazole rings, which are absent in the target compound. These heterocycles enhance aromatic stability and are common in drug design .

Polarity and Solubility: The hydroxymethyl and amino groups in the target compound likely increase polarity compared to metconazole’s triazole and cyclopentanol moieties. This could improve aqueous solubility, a critical factor in bioavailability for pharmaceutical applications.

Reactivity: Amino groups in the target compound may act as nucleophiles or participate in hydrogen bonding, contrasting with acifluorfen’s nitro and carboxylic acid groups, which are electrophilic or acidic .

Q & A

Q. What are the optimal reaction conditions for synthesizing (2,3-Diamino-5-chlorophenyl)methanol to maximize yield and purity?

Methodological Answer:

- Solvent Selection : Methanol is commonly used as a reaction solvent due to its polarity and ability to dissolve aromatic amines. However, mixed solvents (e.g., methanol/chloroform) may enhance solubility of intermediates .

- Temperature Control : Reactions involving chlorinated aromatic compounds often require room temperature to avoid side reactions (e.g., dechlorination) .

- Catalysts : Amine-functionalized intermediates may benefit from mild acid/base catalysis to stabilize reactive groups during synthesis .

- Yield Optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of diamino precursors and reducing agents .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : Use reverse-phase HPLC with methanol/water gradients to assess purity (>95% by area-under-curve) .

Q. What precautions are critical for handling and storing this compound to prevent degradation?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the amino and hydroxyl groups .

- Moisture Control : Avoid drying the compound, as crystalline forms may hydrate, altering solubility .

- Temperature : Keep at –20°C for long-term storage; thaw under nitrogen to minimize oxidative side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, conflicting NOE effects in NMR may indicate conformational isomerism .

- Database Comparison : Cross-reference observed spectral data with NIST Chemistry WebBook entries for analogous chlorinated aromatics .

- Dynamic Experiments : Variable-temperature NMR can reveal tautomeric equilibria or rotational barriers in diamino groups .

Q. What experimental design strategies are recommended for studying the chromatographic behavior of this compound under varying pH and solvent conditions?

Methodological Answer:

- Factorial Design : Systematically vary pH (3–9) and methanol content (20–80% v/v) in mobile phases to model retention time (k) and selectivity (α) .

- Ionization Effects : At low pH, protonation of amino groups increases hydrophilicity, reducing retention. Use buffered mobile phases (e.g., ammonium acetate) to stabilize ionization states .

- Validation : Compare experimental results with computational models (e.g., Quantitative Structure-Retention Relationships) .

Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be systematically addressed?

Methodological Answer:

- Solubility Screening : Use a tiered approach:

- Thermodynamic Analysis : Measure solubility at multiple temperatures to calculate ΔH and ΔS, identifying entropy-driven vs. enthalpy-driven dissolution .

Q. What methodologies are effective for analyzing the stability of this compound under different storage conditions?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions from accelerated stability data .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported biological activity of this compound across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent vehicles) to identify confounding variables. For example, methanol residues in DMSO stocks may inhibit enzyme activity .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions, ensuring compound purity (>98%) via orthogonal methods (HPLC, LC-MS) .

Q. What frameworks support ethical data sharing while protecting intellectual property in collaborative research on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.